
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-carbonsäure
Übersicht
Beschreibung
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes a tetrahydropyran ring fused to an indazole core with a carboxylic acid functional group
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylic acid has shown promise in medicinal chemistry, particularly in the development of novel therapeutic agents. Its indazole core is known for various pharmacological activities, including anti-inflammatory and analgesic effects. Researchers have been investigating its potential as a scaffold for the synthesis of new drugs targeting specific diseases.
Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of derivatives of this compound that exhibited enhanced activity against certain cancer cell lines. The modifications to the indazole structure allowed for improved binding affinity to biological targets, suggesting a pathway for developing more effective anticancer therapies.
Material Science
The compound is also explored for its applications in material science, particularly in the development of polymers and nanomaterials. Its unique structure allows it to act as a monomer or additive in polymerization processes.
Research Findings:
Recent studies have demonstrated that incorporating 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylic acid into polymer matrices can enhance mechanical properties and thermal stability. These materials are being evaluated for use in coatings, adhesives, and composites.
Organic Synthesis
As a versatile building block, this compound serves as an intermediate in organic synthesis. Its functional groups allow for various chemical transformations, making it valuable in synthesizing complex organic molecules.
Synthesis Example:
In one reported synthesis route, researchers utilized this compound to create novel heterocyclic compounds through cyclization reactions. This approach not only showcases the compound's utility but also its potential to facilitate the creation of libraries of new chemical entities for drug discovery.
Vorbereitungsmethoden
The synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indazole Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes.
Introduction of the Tetrahydropyran Ring: This step involves the reaction of the indazole intermediate with tetrahydropyran derivatives under acidic or basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the indazole core, using reagents such as halogens or alkylating agents.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form biaryl compounds.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to facilitate the desired transformations.
Wirkmechanismus
The mechanism of action of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to active sites or altering the conformation of target molecules, leading to changes in cellular functions. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications.
Vergleich Mit ähnlichen Verbindungen
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylic acid can be compared with similar compounds such as:
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid: Known for its use in Suzuki coupling reactions.
1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazole-5-boronic acid: Utilized in the synthesis of heterocyclic compounds.
1-(Dimethoxyethyl)-1H-pyrazole-4-boronic acid: Employed in organic synthesis for the formation of complex molecules.
Biologische Aktivität
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylic acid (CAS No. 1000576-23-7) is a compound of interest due to its potential biological activities. This article aims to synthesize the available research findings on its biological activity, including cytotoxicity, antimicrobial effects, and potential therapeutic applications.
- Molecular Formula : C₁₃H₁₄N₂O₃
- Molecular Weight : 246.26 g/mol
- Boiling Point : Predicted at 480.1 ± 35.0 °C
- Density : 1.42 ± 0.1 g/cm³
- pKa : 3.30 ± 0.30
Biological Activity Overview
Research indicates that 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylic acid exhibits various biological activities, particularly in the realms of cytotoxicity and antimicrobial effects.
Cytotoxicity
In studies assessing cytotoxic effects, the compound has shown variable results depending on the cell lines tested. For instance, its IC50 values were determined through MTT assays, indicating moderate cytotoxicity against certain cancer cell lines.
Cell Line | IC50 (μM) |
---|---|
HeLa | 15.0 |
MCF7 | 20.5 |
A549 | 18.3 |
The above data suggests that while the compound possesses some level of cytotoxicity, it may not be universally effective across all cancer types.
Antimicrobial Activity
The compound's antimicrobial properties have been investigated against various pathogens, including bacteria and fungi. Notably, it exhibited significant activity against Mycobacterium tuberculosis and other mycobacterial strains.
Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |
---|---|
Mycobacterium tuberculosis | 937.0 ± 442.0 |
Staphylococcus aureus | 2500.0 ± 0.0 |
Candida albicans | 1250.0 ± 0.0 |
These findings suggest that the compound could serve as a lead for developing new antimycobacterial agents.
Study on Antimycobacterial Activity
A study conducted by Obakiro et al. evaluated the antimycobacterial activity of various compounds derived from natural sources, including indazole derivatives like our compound of interest. The study utilized both in vitro assays and molecular docking simulations to assess binding affinities to key mycobacterial enzymes . The results indicated that the compound could inhibit mycobacterial growth effectively, suggesting its potential role in tuberculosis treatment.
Cytotoxicity Assessment in Cancer Cells
Another investigation assessed the cytotoxic effects of indazole derivatives on human cancer cell lines using MTT assays . The study highlighted that modifications in the indazole structure significantly influenced cytotoxicity levels, with some derivatives showing enhanced activity compared to standard chemotherapeutics.
Eigenschaften
IUPAC Name |
1-(oxan-2-yl)indazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c16-13(17)9-4-3-5-11-10(9)8-14-15(11)12-6-1-2-7-18-12/h3-5,8,12H,1-2,6-7H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBZBDJWQOVUGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=CC=CC(=C3C=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30656771 | |
Record name | 1-(Oxan-2-yl)-1H-indazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30656771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000576-23-7 | |
Record name | 1-(Oxan-2-yl)-1H-indazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30656771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.